molecular formula C9H13ClN2O4 B6197912 methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride CAS No. 2680542-56-5

methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride

Cat. No.: B6197912
CAS No.: 2680542-56-5
M. Wt: 248.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride is a synthetic organic compound that features a morpholine ring, an oxazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-halo ketone under basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction where a suitable leaving group on the oxazole ring is replaced by the morpholine moiety.

    Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it into a more saturated heterocyclic system.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for multiple functionalization points, making it valuable in the synthesis of heterocyclic compounds.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory pathways.

Medicine

In medicinal research, derivatives of this compound are explored for their potential as therapeutic agents. The morpholine ring is known to enhance the bioavailability and metabolic stability of drugs.

Industry

In the material science industry, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The morpholine ring can enhance binding affinity and selectivity, while the oxazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(morpholin-2-yl)propanoate hydrochloride: Similar structure but lacks the oxazole ring.

    ®-3-(morpholin-2-yl)benzoic acid hydrochloride: Contains a benzoic acid moiety instead of the oxazole ring.

    Methyl 3-(morpholin-2-yl)butanoate hydrochloride: Similar structure with a butanoate ester group.

Uniqueness

Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride is unique due to the presence of both the morpholine and oxazole rings, which confer distinct chemical and biological properties

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in scientific and industrial contexts.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride involves the reaction of morpholine, ethyl acetoacetate, and hydroxylamine hydrochloride to form 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with methanol and hydrochloric acid to yield the final product, methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride.", "Starting Materials": [ "Morpholine", "Ethyl acetoacetate", "Hydroxylamine hydrochloride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Morpholine is reacted with ethyl acetoacetate in the presence of a base catalyst to form 3-(morpholin-2-yl)-1,2-dioxolane-4,5-dione.", "Step 2: Hydroxylamine hydrochloride is added to the reaction mixture and heated to form 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid ethyl ester.", "Step 3: The intermediate is then reacted with methanol and hydrochloric acid to yield the final product, methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride." ] }

CAS No.

2680542-56-5

Molecular Formula

C9H13ClN2O4

Molecular Weight

248.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.